DHEC (mesylate)

Description

Introduction to DHEC Mesylate in Contemporary Neuroscience Research

Historical Context and Development of DHEC as a Neuroactive Compound

The story of DHEC mesylate begins with the broader exploration of ergot alkaloids, derivatives of the fungus Claviceps purpurea. Ergot’s transition from a medieval toxin to a therapeutic agent accelerated in the early 20th century with the isolation of ergotamine by Arthur Stoll in 1918. Albert Hofmann’s later work at Sandoz Laboratories (now Novartis) catalyzed the development of hydrogenated ergot alkaloids, including DHEC mesylate, which were designed to retain therapeutic benefits while minimizing toxicity. By the 1950s, DHEC mesylate became a key component of ergoloid mesylate (Hydergine), a mixture marketed for cerebrovascular insufficiency and age-related cognitive decline.

Key Milestones in DHEC Development

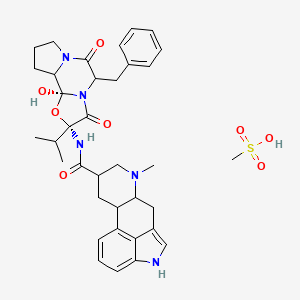

DHEC mesylate’s structure—a methanesulfonate salt of dihydroergocristine—enhances solubility and bioavailability compared to its non-hydrogenated predecessors. Its molecular formula (C₃₆H₄₅N₅O₈S) and weight (707.8 g/mol) reflect modifications that reduce vasoconstrictive effects while retaining affinity for neurotransmitter receptors.

Research Significance in Neurodegenerative Disease Pathophysiology

DHEC mesylate’s relevance spans multiple pathways implicated in neurodegeneration:

Amyloid-Beta Modulation and γ-Secretase Inhibition

A landmark 2015 study demonstrated DHEC mesylate’s ability to reduce Aβ peptides by directly inhibiting γ-secretase, the enzyme responsible for amyloid precursor protein cleavage. At micromolar concentrations, DHEC mesylate suppressed Aβ40 and Aβ42 production in neuronal cell lines, including those derived from Alzheimer’s patients. Surface plasmon resonance assays revealed high-affinity binding to nicastrin (Kd = 25.7 nM), a γ-secretase subunit, suggesting a targeted mechanism.

Cerebrovascular and Metabolic Interventions

As an α-adrenergic antagonist, DHEC mesylate enhances cerebral blood flow, addressing vascular contributions to dementia. Recent work has also linked its efficacy to the correction of aberrant bisecting N-glycosylation—a post-translational modification dysregulated in Alzheimer’s—which may stabilize neuronal membrane proteins.

Multifactorial Mechanisms

DHEC mesylate’s effects extend beyond single pathways:

- Antioxidant properties : Activation of dopamine autoreceptors reduces oxidative stress.

- Vasodilation : Blockade of α-adrenergic receptors improves perfusion in hypoxic brain regions.

- Neurotrophic support : Indirect enhancement of brain-derived neurotrophic factor (BDNF) signaling via improved metabolic function.

Table 1: Biochemical and Pharmacological Profile of DHEC Mesylate

Properties

Molecular Formula |

C36H45N5O8S |

|---|---|

Molecular Weight |

707.8 g/mol |

IUPAC Name |

N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1 |

InChI Key |

SPXACGZWWVIDGR-IXLAJUGYSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

HPLC Quantification

A validated HPLC method separates DHECM from isomers (e.g., α/β-dihydroergocryptine mesylate) and synthetic intermediates:

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C18, 4.6 × 150 mm, 5 µm |

| Mobile Phase | Methanol: buffer (pH 7.5), gradient |

| Retention Time | 8.2 ± 0.3 minutes |

| Resolution (R) | ≥1.35 between critical pairs |

| Tailing Factor | ≤2.0 |

This method ensures compliance with pharmacopeial standards for isomer ratios (α:β = 1.5–2.5:1.0).

Spectroscopic Characterization

- NMR : ¹H-NMR (DMSO-d₆) confirms mesylate incorporation via singlet δ 3.15 (3H, CH₃SO₃⁻).

- MS : ESI-MS m/z 707.8 [M+H]⁺ aligns with theoretical molecular weight.

Mitigation of Genotoxic Impurities

Alkyl mesilates (e.g., methyl methanesulfonate) pose genotoxic risks if residual in DHECM. Control strategies include:

- Process Validation : LC-MS/MS screening detects impurities at ≤1 ppm.

- Solvent Selection : Avoid methanol during salt formation to preclude transesterification.

Industrial Scale-Up Considerations

Batch reproducibility requires strict control over:

- Hydrogenation Catalyst Activity : Periodic catalyst regeneration maintains reaction kinetics.

- Crystallization Kinetics : Seeding with DHECM crystals ensures uniform particle size distribution.

Chemical Reactions Analysis

Acidic Esterification of DHEC Mesylate

DHEC mesylate undergoes acidic esterification to produce dihydrolysergic acid methylester. This reaction involves:

-

Reagents : Methanol and sulfuric acid (4.7 mL, 88 mmol, 41 eq) under nitrogen atmosphere.

-

Outcomes :

Table 1: Acidic Esterification Yields with Varying Reagents

| Reagent | Yield of I (%) |

|---|---|

| Methanol + H₂SO₄ | 85 |

| Ethanol + HCl | 72 |

| Propanol + H₂SO₄ | 68 |

Hydrazinolysis for Structural Cleavage

Hydrazinolysis is an efficient method to cleave DHEC mesylate’s peptide-like bonds:

Table 2: Hydrazinolysis Yields Under Different Conditions

| Temperature (°C) | Time (min) | Yield (%) | Additive |

|---|---|---|---|

| 100 | 120 | 45 | None |

| 120 | 60 | 78 | None |

| 140 | 20 | 92 | Ammonium iodide |

Structural Requirements for γ-Secretase Inhibition

While not a direct chemical reaction, DHEC’s structural analogs were tested to identify its active core:

-

Key findings :

Stability and Byproduct Analysis

-

HPLC-UV and MS/MS : Used to characterize byproducts (II , III ) during acidic esterification, revealing partial cleavage intermediates .

-

Purification : Preparative HPLC (acetonitrile/0.02% NH₄OH) achieved >95% purity for I .

Implications for Drug Development

Scientific Research Applications

Scientific Applications of Dihydroergocristine (DHEC) Mesylate

Dihydroergocristine (DHEC) mesylate, a component of ergoloid mesylates, is a natural product with several potential applications in scientific research, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) . Ergoloid mesylates, which include DHEC, have been used clinically to treat idiopathic decline, hypertension, and dementia .

Alzheimer's Disease Research

Inhibition of Aβ Peptide Production: DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in AD pathology . Studies have shown that micromolar concentrations of DHEC can substantially reduce Aβ levels in various cell types, including those derived from AD patients .

Mechanism of Action: DHEC directly binds to γ-secretase and Nicastrin, a subunit of the γ-secretase complex, with equilibrium dissociation constants (K<sub>d</sub>) of 25.7 nM and 9.8 μM, respectively . This binding inhibits the cleavage of amyloid precursor protein (APP) and reduces Aβ production without altering the expression levels of γ-secretase subunits .

Selective Inhibition: DHEC preferentially inhibits the cleavage of APP-based substrates rather than Notch-based substrates in cells, suggesting a selective mechanism of action . This is notable because non-selective γ-secretase inhibitors have shown adverse effects due to the disruption of Notch signaling .

Clinical Significance: Ergoloid mesylates, containing DHEC, have been used to treat dementia, with some clinical trials showing positive effects on cognitive and behavioral ratings . However, conflicting results in clinical studies may be attributed to limitations in trial design, patient selection, and diagnostic tools . Retesting ergoloid mesylates at higher doses with updated clinical designs and assessment tools may be worthwhile .

Glycosylation Research

Modulation of Aberrant Glycosylation: DHEC mesylate has been shown to improve aberrant bisecting N-glycosylation, a potential biomarker of AD . Aberrant glycosylation, a common modification in eukaryotic cells, has been increasingly recognized in the development of various diseases .

Microglial Response: DHEC mesylate, along with regorafenib, can modulate microglial responses via the GnT-III/ICAM-1 axis . Specifically, these compounds inhibit N-acetylglucosaminyltransferase III (GnT-III), which is linked to AD .

Other Potential Applications

Parkinson's Disease: Dihydro-alpha-ergocryptine, another component of ergoloid mesylates, has been studied for the early treatment of Parkinson's disease .

Migraine Prophylaxis: Dihydro-alpha-ergocryptine has also been explored for migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorders .

Data Table: DHEC Applications in Scientific Research

| Application | Description | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Reduces Aβ levels in cell types derived from AD patients | Direct inhibition of γ-secretase and binding to Nicastrin, leading to reduced APP cleavage |

| Aberrant Glycosylation | Improves aberrant bisecting N-glycosylation, a potential biomarker of AD | Inhibition of N-acetylglucosaminyltransferase III (GnT-III) |

| Microglial Response Modulation | Modulates microglial responses via the GnT-III/ICAM-1 axis | Targets the GnT-III/ICAM-1 axis to modulate microglial activity |

| Parkinson's Disease | Studied for early treatment | Unknown; part of ergoloid mesylate mixture |

| Migraine Prophylaxis | Explored for migraine prevention | Unknown; part of ergoloid mesylate mixture |

Safety and Tolerability

Ergoloid mesylates, including DHEC, are generally well-tolerated and considered safe for patients . The drug has been prescribed at doses up to 12 mg per day in some countries . However, further research is needed to determine the optimal dosage and specific clinical applications of DHEC mesylate .

Mechanism of Action

The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:

Serotonin Receptors: It acts as a noncompetitive antagonist at serotonin receptors.

Dopaminergic and Adrenergic Receptors: It exhibits partial agonist/antagonist activity at these receptors.

γ-Secretase Inhibition: In Alzheimer’s studies, dihydroergocristine mesylate acts as a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides.

Comparison with Similar Compounds

Structural Analogs: Dihydroergot Derivatives

Dihydroergotoxine Mesylate

Dihydroergocryptine

Table 1: Structural and Functional Comparison of DHEC (mesylate) with Ergot Derivatives

| Compound | Target | Mechanism | Therapeutic Use |

|---|---|---|---|

| DHEC (mesylate) | γ-Secretase/Nicastrin | Aβ reduction (IC50: 25 μM) | AD, vascular dementia |

| Dihydroergotoxine | GABAₐ Receptor | Receptor modulation | Cerebrovascular disorders |

| Dihydroergocryptine | α-Adrenergic Receptor | Vasodilation | Migraines, vascular insufficiency |

Functional Analogs: γ-Secretase Inhibitors

Semagacestat

- Mechanism: Non-selective γ-secretase inhibitor; reduces Aβ but also inhibits Notch signaling, causing adverse effects (e.g., skin cancer) .

- Comparison: DHEC (mesylate) shows higher specificity for Aβ pathways without Notch-related toxicity .

Avagacestat

Table 2: Efficacy and Selectivity of DHEC (mesylate) vs. Other GSIs

| Compound | γ-Secretase Kd (nM) | Nicastrin Kd (μM) | Selectivity for Aβ | Clinical Stage |

|---|---|---|---|---|

| DHEC (mesylate) | 25.7 | 9.8 | High | Preclinical/AD |

| Semagacestat | 15.2 | N.D. | Low (Notch inhibition) | Discontinued (Phase III) |

| Avagacestat | 10.5 | N.D. | Moderate | Discontinued (Phase II) |

Pharmacokinetic and Metabolic Profile

- DHEC (mesylate) : Metabolized to 8'-OH-DHEC via hepatic pathways; exhibits linear pharmacokinetics in preclinical models .

- Acebutolol HCl (β-adrenergic antagonist): Unlike DHEC (mesylate), it lacks CNS penetration, limiting neurotherapeutic use .

Table 3: Pharmacokinetic Comparison

| Parameter | DHEC (mesylate) | Acebutolol HCl | Dihydroergotoxine |

|---|---|---|---|

| Half-life (hr) | 6–8 | 3–4 | 2–3 |

| CNS Penetration | High | Low | Moderate |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Hepatic |

Q & A

Q. What is the molecular mechanism by which DHEC (mesylate) inhibits γ-secretase activity in Alzheimer’s disease models?

DHEC (mesylate) binds directly to γ-secretase and its co-factor Nicastrin, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively . This dual binding disrupts the enzyme complex’s ability to cleave amyloid precursor protein (APP), reducing amyloid-β (Aβ) peptide production. In HEK293 cells, DHEC induces dose-dependent accumulation of APP carboxyl-terminal fragments (APP-CTFs), confirming γ-secretase inhibition . Methodologically, validate inhibition using Western blotting for APP-CTFs and ELISA for Aβ40/42 quantification.

Q. What are the optimal storage conditions and solubility protocols for DHEC (mesylate) in experimental setups?

DHEC (mesylate) powder should be stored at -20°C for up to 3 years, while solutions (e.g., DMSO stocks) require storage at -80°C for ≤1 year, with strict avoidance of freeze-thaw cycles . Solubility varies: 60 mg/mL in DMSO (84.76 mM) vs. 1 mg/mL in water (1.41 mM). For cell-based assays, prepare a DMSO stock, dilute in culture media to ≤0.1% DMSO, and confirm absence of cytotoxicity via viability assays (e.g., MTT) at working concentrations (2–20 μM) .

Q. How is DHEC (mesylate) administered in vitro to assess its effects on Aβ suppression?

In T100 cells, DHEC inhibits γ-secretase activity with an IC50 of 25 μM over 24 hours without compromising cell viability . For HEK293 models, treat cells with 2–20 μM DHEC for 24 hours, followed by APP-CTF accumulation analysis via immunoblotting. Include controls with known γ-secretase inhibitors (e.g., DAPT) to benchmark efficacy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between DHEC’s binding affinity (Kd) and cellular IC50 values?

The Kd for γ-secretase (25.7 nM) reflects in vitro binding, while the higher IC50 (25 μM) in cellular assays accounts for membrane permeability, intracellular protein interactions, and off-target effects . To address this, perform competitive binding assays with purified γ-secretase and compare inhibition kinetics across cell lines (e.g., HEK293 vs. primary neurons). Use structure-activity relationship (SAR) studies to optimize DHEC analogs for improved cellular uptake .

Q. What methodological challenges arise in synthesizing DHEC (mesylate) analogs, and how can purity and yield be improved?

Microwave-assisted synthesis of DHEC derivatives (e.g., with hydrazine) yields 45% product at 74.3% purity, necessitating HPLC purification . Optimize reaction conditions (e.g., temperature, inert atmosphere) to minimize byproducts. Characterize analogs via LC-MS (e.g., m/z 285.1710 for DHEC) and validate purity (>95%) using NMR and elemental analysis. Consider solid-phase synthesis for scalability .

Q. What strategies are effective for detecting DHEC metabolites in pharmacokinetic studies?

DHEC is metabolized to 8′-hydroxy-DHEC in hepatic preparations . Use LC-MS/MS with a calibration curve (0.04–0.885 mg/mL) for quantification. In vivo, collect plasma/brain samples at timed intervals post-administration, extract metabolites via protein precipitation, and compare retention times against synthetic standards. Account for matrix effects by spiking blank matrices with known concentrations .

Methodological Notes

- Contradictions in Cellular Models : Differences in APP processing between HEK293 (overexpressing APP) and primary neurons may require normalization to total APP levels .

- Solubility Limitations : For in vivo studies, use cyclodextrin-based formulations to enhance aqueous solubility and bioavailability .

- Data Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed methods in supplements, compound characterization data) per Beilstein Journal of Organic Chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.